1,1'-Bi-2-naphthyl ditosylate

Description

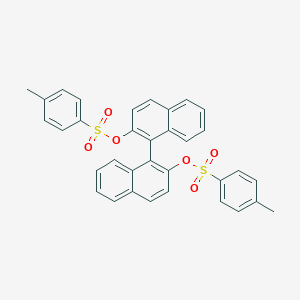

Structure

3D Structure

Properties

IUPAC Name |

[1-[2-(4-methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26O6S2/c1-23-11-17-27(18-12-23)41(35,36)39-31-21-15-25-7-3-5-9-29(25)33(31)34-30-10-6-4-8-26(30)16-22-32(34)40-42(37,38)28-19-13-24(2)14-20-28/h3-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYJBVWKVKRIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OS(=O)(=O)C6=CC=C(C=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128544-06-9, 128575-35-9 | |

| Record name | 1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diyl bis(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128544-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-Bis(p-toluenesulfonyloxy)-1,1′-binaphthyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128575-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Bi-2-naphthyl ditosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(+)-1,1'-Bi-2-naphtyl ditosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1'-Bi-2-naphthyl ditosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Bi-2-naphthyl ditosylate, a derivative of the well-established chiral scaffold 1,1'-bi-2-naphthol (BINOL), is a key intermediate in the synthesis of a wide range of privileged ligands and catalysts for asymmetric synthesis. Its robust nature and the predictable stereochemistry inherited from its parent BINOL make it a valuable building block in the development of novel catalytic systems. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its pivotal role in the preparation of advanced chiral ligands.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. As a derivative of BINOL, it exists as two stable atropisomers, (R) and (S), which are separable and configurationally stable.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₂₆O₆S₂ | [1] |

| Molecular Weight | 594.70 g/mol | [1] |

| Melting Point | 177-181 °C | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and toluene. Insoluble in water. | |

| (S)-Enantiomer CAS | 128544-06-9 | |

| (R)-Enantiomer CAS | 137568-37-7 |

Synthesis of this compound

The synthesis of this compound is achieved through the tosylation of the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL). The following is a detailed experimental protocol for the synthesis of (R)-1,1'-Bi-2-naphthyl ditosylate. The synthesis of the (S)-enantiomer follows the same procedure, starting with (S)-BINOL.

Experimental Protocol: Synthesis of (R)-1,1'-Bi-2-naphthyl ditosylate

This protocol is adapted from established procedures for the tosylation of alcohols and the synthesis of analogous BINOL derivatives.[2][3]

Materials:

-

(R)-(+)-1,1'-Bi-2-naphthol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (2.2 eq)

-

Pyridine (or Triethylamine) (3.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (R)-(+)-1,1'-bi-2-naphthol.

-

Dissolve the BINOL in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (or triethylamine) to the stirred solution.

-

In a separate flask, dissolve p-toluenesulfonyl chloride in anhydrous dichloromethane.

-

Add the p-toluenesulfonyl chloride solution dropwise to the BINOL solution at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford the pure (R)-1,1'-Bi-2-naphthyl ditosylate as a white solid.

Spectroscopic Data

While a complete set of publicly available spectra for this compound is limited, the following represents expected and reported spectroscopic characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the naphthyl and tosyl groups. The methyl protons of the two tosyl groups should appear as a singlet around 2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a larger number of signals corresponding to the numerous aromatic carbons in the molecule.

-

FT-IR: The infrared spectrum will be characterized by strong absorptions corresponding to the sulfonyl group (S=O) stretching vibrations, typically in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). An ATR-IR spectrum has been recorded for this compound.[1]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

Applications in Asymmetric Synthesis

This compound primarily serves as a crucial intermediate in the synthesis of more complex and highly effective chiral ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The tosyl groups act as excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functionalities, particularly phosphine groups.

Role as a Precursor to BINAP and its Analogs

The conversion of BINOL to BINAP often proceeds through a ditriflate or ditosylate intermediate. The ditosylate can be reacted with a phosphine source, such as diphenylphosphine, in the presence of a nickel or palladium catalyst to yield BINAP.[4] This transformation is a cornerstone in the field of asymmetric catalysis.

The following diagram illustrates the pivotal role of this compound as a precursor to other important chiral ligands.

Caption: Synthetic pathway from BINOL to other chiral ligands via the ditosylate intermediate.

Catalytic Applications of BINAP (Derived from the Ditosylate)

BINAP is a highly successful ligand in a multitude of asymmetric reactions. The following tables present quantitative data for some of these transformations, highlighting the efficacy of the ligands derived from the 1,1'-Bi-2-naphthyl scaffold.

Table 1: Asymmetric Suzuki Cross-Coupling Reactions using BINAP-type Ligands [5]

| Aryl Halide | Boronic Acid | Ligand | Yield (%) | ee (%) |

| 1-Bromo-2-methoxynaphthalene | Naphthalene-1-boronic acid | (S)-Phosphoramidite | 85 | >99 |

| 1-Iodo-2-methoxynaphthalene | Naphthalene-1-boronic acid | (S)-Phosphoramidite | 82 | >99 |

Table 2: Asymmetric Heck Reactions [6]

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction. Chiral ligands derived from the BINOL framework are employed to induce enantioselectivity.

| Aryl Halide | Alkene | Ligand | Yield (%) | ee (%) |

| Phenyl triflate | 2,3-Dihydrofuran | (R)-BINAP | 86 | 96 |

| 1-Naphthyl triflate | 2,3-Dihydrofuran | (R)-BINAP | 87 | 91 |

Experimental Workflows and Signaling Pathways

While this compound is not directly involved in biological signaling pathways, its derivatives are central to catalytic cycles in asymmetric synthesis. The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, a common application for ligands derived from this scaffold.

Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Conclusion

This compound is a fundamentally important, albeit often behind-the-scenes, molecule in the realm of asymmetric catalysis. Its significance lies in its role as a versatile and reliable precursor to a host of powerful chiral ligands that have enabled the synthesis of a vast number of enantiomerically enriched compounds. For researchers in drug development and fine chemical synthesis, a thorough understanding of the synthesis and reactivity of this intermediate is essential for the design and implementation of novel and efficient stereoselective transformations.

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heck Reaction [organic-chemistry.org]

In-Depth Technical Guide on the Axial Chirality of 1,1'-Bi-2-naphthyl ditosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Bi-2-naphthyl ditosylate, a derivative of the well-established chiral ligand 1,1'-bi-2-naphthol (BINOL), is a molecule of significant interest in the field of asymmetric synthesis. Its axial chirality, arising from hindered rotation around the C1-C1' bond connecting the two naphthalene rings, makes it a valuable precursor for the synthesis of chiral ligands and a useful chiral auxiliary in stereoselective transformations. This technical guide provides a comprehensive overview of the synthesis, resolution, chiroptical properties, and rotational stability of this compound, tailored for professionals in chemical research and drug development.

Introduction to Axial Chirality in Biaryl Systems

Axial chirality is a stereochemical property observed in molecules that lack a traditional chiral center but possess an axis of chirality. In atropisomeric biaryls like this compound, the rotation around the single bond connecting the two aryl rings is restricted due to steric hindrance from bulky substituents ortho to the bond. This restricted rotation gives rise to stable, non-superimposable mirror-image enantiomers, denoted as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the groups at the ends of the chiral axis. The stability of these atropisomers is determined by the energy barrier to rotation, with a higher barrier leading to greater optical stability.

Synthesis and Resolution

The synthesis of enantiomerically pure this compound typically involves a two-step process: the synthesis of racemic 1,1'-bi-2-naphthol (BINOL), followed by its resolution and subsequent tosylation.

Synthesis of Racemic 1,1'-Bi-2-naphthol (BINOL)

Racemic BINOL is commonly prepared through the oxidative coupling of 2-naphthol. A widely used and efficient method employs iron(III) chloride as the oxidant.

Experimental Protocol: Synthesis of Racemic (±)-BINOL

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol in a suitable solvent such as dichloromethane or water.

-

Addition of Oxidant: To the stirred solution, add a solution of iron(III) chloride hexahydrate in water.

-

Reaction Conditions: Heat the mixture at a controlled temperature, for example, 50°C in a water bath, for a period of 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the solid product is collected by vacuum filtration.

-

Purification: The crude product is dissolved in an organic solvent like dichloromethane and washed successively with aqueous hydrochloric acid and water to remove inorganic salts. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization from a solvent such as toluene to yield racemic BINOL.

Resolution of Racemic BINOL

The separation of the enantiomers of racemic BINOL is a critical step. Several methods have been developed, with classical resolution using a chiral resolving agent being a common and effective approach. One of the most successful methods involves the use of N-benzylcinchonidinium chloride, which forms a diastereomeric inclusion complex with one of the BINOL enantiomers.

Experimental Protocol: Resolution of (±)-BINOL with N-benzylcinchonidinium chloride

-

Complex Formation: In a suitable flask, a mixture of racemic BINOL and N-benzylcinchonidinium chloride (typically in a 1:1 molar ratio) is dissolved in a solvent like acetonitrile by heating to reflux.

-

Crystallization: Upon cooling, the less soluble diastereomeric complex, typically the (R)-BINOL complex, crystallizes out of the solution.

-

Isolation of (R)-BINOL: The crystalline complex is collected by filtration. The (R)-BINOL is then liberated from the complex by treatment with an acid, such as dilute hydrochloric acid, in a biphasic system of ethyl acetate and water. The organic layer containing the (R)-BINOL is separated, washed, dried, and concentrated to yield the enantiomerically enriched product.

-

Isolation of (S)-BINOL: The mother liquor from the initial crystallization, now enriched in the (S)-enantiomer, is concentrated. The (S)-BINOL is then isolated by a similar acidic work-up procedure.

-

Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the resolved BINOL enantiomers is determined by chiral High-Performance Liquid Chromatography (HPLC).

Synthesis of Enantiopure this compound

Once the enantiomerically pure BINOL is obtained, it is converted to the corresponding ditosylate by reaction with p-toluenesulfonyl chloride (TsCl).

Experimental Protocol: Synthesis of (R)- or (S)-1,1'-Bi-2-naphthyl ditosylate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the enantiomerically pure BINOL in a dry aprotic solvent such as pyridine or dichloromethane.

-

Addition of Reagents: Cool the solution in an ice bath (0 °C). To the stirred solution, add p-toluenesulfonyl chloride (typically 2.2-2.5 equivalents). If using dichloromethane as the solvent, a base such as triethylamine or pyridine is also added.

-

Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. The reaction progress is monitored by TLC.

-

Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The combined organic extracts are washed with dilute acid (e.g., 1 M HCl) to remove any remaining base, followed by washing with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford the pure this compound.

Chiroptical Properties

The chiroptical properties of a chiral molecule are fundamental to its characterization. For this compound, the specific rotation is a key parameter to confirm its enantiomeric purity. While specific rotation values for the ditosylate are not as widely reported as for its precursor BINOL, the values for BINOL serve as a crucial reference point.

| Compound | Enantiomer | Specific Rotation ([α]D) | Conditions |

| 1,1'-Bi-2-naphthol (BINOL) | (R)-(+) | +34° to +35.5° | c = 1 in THF |

| 1,1'-Bi-2-naphthol (BINOL) | (S)-(-) | -34° to -35.5° | c = 1 in THF |

Note: The specific rotation of this compound is expected to differ from that of BINOL due to the introduction of the tosyl groups. It is essential to determine this value experimentally for the specific batch of the synthesized compound.

Rotational Stability and Racemization

The utility of axially chiral compounds in asymmetric synthesis is critically dependent on their configurational stability. The energy barrier to rotation around the C1-C1' bond must be high enough to prevent racemization under the conditions of their application.

Theoretical studies on the racemization of 1,1'-binaphthyl derivatives have shown that the primary factor influencing the rotational barrier is the steric bulk of the substituents at the 2 and 2' positions.[1] The introduction of the large and sterically demanding p-toluenesulfonyl (tosyl) groups at these positions in this compound significantly increases the energy barrier to rotation compared to the parent BINOL.

For BINOL, the activation free energy for racemization has been experimentally determined to be in the range of 37.2 to 37.8 kcal/mol.[1] Quantum calculations have shown that replacing the hydrogen atoms at the 2,2' positions with any substituent, including the hydroxyl groups of BINOL, raises the racemization barrier to around 40 kcal/mol.[1] Given that the tosyl groups are substantially bulkier than hydroxyl groups, the rotational barrier for this compound is expected to be even higher, ensuring its high optical stability under most synthetic conditions.

Logical Relationship of Rotational Stability

References

An In-depth Technical Guide to 1,1'-Bi-2-naphthyl ditosylate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1'-Bi-2-naphthyl ditosylate, a chiral organic compound derived from the axially chiral 1,1'-bi-2-naphthol (BINOL). This document details its structure, physicochemical properties, synthesis, and applications in asymmetric catalysis, offering valuable insights for professionals in chemical research and drug development.

Introduction

This compound is a derivative of BINOL where the hydroxyl groups have been converted to tosylate esters. This modification of the BINOL scaffold is a key step in the synthesis of a variety of chiral ligands and catalysts. The inherent C₂ symmetry and axial chirality of the binaphthyl backbone are retained in the ditosylate, making it a valuable precursor for creating tailored chiral environments in asymmetric synthesis.

Structure and Properties

The structure of this compound is characterized by two naphthalene ring systems linked by a single C-C bond, with tosylate groups attached to the 2 and 2' positions. The restricted rotation around this single bond gives rise to stable atropisomers, designated as (R) and (S) enantiomers.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₂₆O₆S₂ | - |

| Molecular Weight | 594.70 g/mol | - |

| Melting Point | 177-181 °C | [1] |

| Optical Rotation ([α]²⁵_D) | +33° (c=1, CHCl₃, 36 °C) for (S)-enantiomer | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., THF, diethyl ether). Insoluble in water. |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of (R)-(-)-1,1'-Bi-2-naphthyl ditosylate exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Key absorptions include those for S=O stretching (around 1370 and 1180 cm⁻¹), C-O stretching (around 1190 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

¹H NMR: The spectrum would be complex due to the numerous aromatic protons. Protons on the tosyl groups would appear as a singlet for the methyl group around 2.4 ppm and as two doublets in the aromatic region (typically around 7.3 and 7.7 ppm). The protons on the binaphthyl core would exhibit a complex splitting pattern in the range of 7.0-8.0 ppm.

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the tosyl groups and the binaphthyl skeleton. The methyl carbon of the tosyl group would appear around 21 ppm. The aromatic carbons would resonate in the region of 120-150 ppm.

Synthesis of this compound

The synthesis of this compound is typically achieved through the tosylation of the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL). This reaction involves the use of p-toluenesulfonyl chloride (TsCl) in the presence of a base. A detailed experimental protocol, adapted from a similar procedure for the synthesis of the corresponding ditriflate, is provided below.

Experimental Protocol: Synthesis of (S)-1,1'-Bi-2-naphthyl ditosylate

This procedure outlines the tosylation of (S)-BINOL. The same procedure can be followed using (R)-BINOL to obtain (R)-1,1'-Bi-2-naphthyl ditosylate.

Materials:

-

(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of (S)-BINOL (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous pyridine (3.0 eq).

-

Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Separate the organic layer, and wash it sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (S)-1,1'-Bi-2-naphthyl ditosylate as a white solid.

Logical Workflow for the Synthesis:

Caption: Synthetic workflow for this compound.

Applications in Asymmetric Catalysis

This compound serves as a versatile precursor for the synthesis of a wide range of chiral ligands. These ligands, in turn, are employed in various metal-catalyzed asymmetric reactions, enabling the synthesis of enantiomerically enriched products. The tosylate groups act as good leaving groups, facilitating nucleophilic substitution reactions to introduce phosphine, amine, or other coordinating moieties.

Precursor to Chiral Phosphine Ligands

One of the most significant applications of this compound is its use in the synthesis of chiral bisphosphine ligands, such as derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). These ligands are highly effective in a variety of asymmetric transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions.

Application in Palladium-Catalyzed Asymmetric C-H Activation/Cycloaddition

Derivatives of the binaphthyl scaffold, accessible from the ditosylate, have been successfully employed as ligands in palladium-catalyzed asymmetric C-H activation and cycloaddition reactions. For instance, novel chiral ligands have been developed for the enantioselective synthesis of benzazepines through a (5+2) annulation of homobenzyltriflamides and allenes.

Example Application Data:

| Reaction Type | Ligand Type | Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |

| Asymmetric (5+2) Annulation | Acylated NOBIN derivative | Pd(OAc)₂ / Ligand | Homobenzyltriflamide | Allene | up to 92 | up to 97 | [2][3] |

| Asymmetric Suzuki C-C Coupling | Binaphthyl-based phosphoramidite | Pd Nanoparticles | 1-bromo-2-methoxynaphthalene | 1-naphthylboronic acid | up to 85 | >99 | [4] |

Catalytic Cycle for Asymmetric (5+2) Annulation:

Caption: Proposed catalytic cycle for Pd-catalyzed annulation.

Conclusion

This compound is a pivotal chiral building block in asymmetric synthesis. Its stable, axially chiral structure and the reactivity of its tosylate groups make it an ideal precursor for a diverse range of chiral ligands. The successful application of these ligands in high-impact catalytic reactions, such as C-H functionalization and cross-coupling reactions, underscores the importance of this compound in modern organic chemistry and its potential for the development of novel synthetic methodologies for the pharmaceutical and fine chemical industries. Further exploration of new ligands derived from this scaffold is expected to lead to even more efficient and selective catalytic systems.

References

The Pivotal Role of 1,1'-Bi-2-naphthyl Ditosylate in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Among the vast arsenal of chiral ligands and catalysts, derivatives of 1,1'-bi-2-naphthol (BINOL) have established themselves as privileged scaffolds due to their axial chirality, conformational stability, and tunability. This technical guide delves into the synthesis, properties, and, most importantly, the role of a key BINOL derivative, 1,1'-Bi-2-naphthyl ditosylate, in asymmetric synthesis. While less common in literature than its parent diol or its phosphate derivatives, the ditosylate serves as a crucial intermediate and precursor to a variety of powerful catalysts.

Introduction to this compound

This compound is a C₂-symmetric molecule derived from the corresponding enantiomer of BINOL. The introduction of the tosylate groups at the 2 and 2' positions significantly alters the electronic and steric properties of the parent molecule. The hydroxyl protons of BINOL are replaced by the bulky and electron-withdrawing tosyl groups, transforming the molecule from a chiral diol, capable of acting as a Brønsted acid or a ligand for Lewis acidic metals, into a versatile electrophilic precursor for the synthesis of other chiral ligands and catalysts. The axial chirality of the binaphthyl backbone is retained, providing the steric hindrance necessary to create a chiral environment for asymmetric transformations.

Synthesis of this compound

Experimental Protocol: Synthesis of (R)-1,1'-Bi-2-naphthyl Ditosylate

This protocol is adapted from the synthesis of (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) and is expected to yield the desired ditosylate with high efficiency.

Materials:

-

(R)-(+)-1,1'-Bi-2-naphthol (BINOL)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (dry)

-

Dichloromethane (DCM, dry)

-

Hexane

-

Silica gel

-

Standard glassware for organic synthesis (oven-dried)

-

Magnetic stirrer

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

To an oven-dried, 100-mL single-necked flask equipped with a magnetic stirring bar, add (R)-(+)-1,1'-bi-2-naphthol (1.0 eq).

-

Under an inert atmosphere (N₂ or Ar), add dry dichloromethane (volume sufficient to dissolve the BINOL).

-

Add dry pyridine (3.0 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (2.2 - 2.5 eq) in a minimal amount of dry dichloromethane.

-

Add the p-toluenesulfonyl chloride solution dropwise to the BINOL solution at 0 °C over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add hexane to the reaction mixture to precipitate the pyridinium hydrochloride salt.

-

Filter the mixture through a pad of silica gel.

-

Wash the silica gel pad with a 1:1 mixture of hexane and dichloromethane.

-

Concentrate the filtrate under reduced pressure to obtain the crude (R)-1,1'-Bi-2-naphthyl ditosylate.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Expected Outcome:

The procedure is expected to yield the (R)-1,1'-Bi-2-naphthyl ditosylate as a white to off-white solid in high yield. The product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Asymmetric Synthesis: A Gateway to Chiral Ligands

While direct applications of this compound as a catalyst are not extensively reported, its primary and crucial role lies in its function as a versatile precursor for the synthesis of a wide array of other important chiral ligands. The tosylate groups act as excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functionalities at the 2 and 2' positions of the binaphthyl scaffold.

This synthetic strategy is paramount for fine-tuning the steric and electronic properties of the resulting ligands, which is a key aspect of catalyst design in asymmetric synthesis. By modifying the BINOL backbone through its ditosylate derivative, researchers can create libraries of ligands to screen for optimal performance in specific catalytic transformations.

Synthesis of Chiral Diphosphine Ligands (e.g., BINAP Analogues)

One of the most significant applications of BINOL ditosylate and its analogues (like the ditriflate) is in the synthesis of chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives. These ligands are cornerstones of transition-metal-catalyzed asymmetric reactions.

Reaction Scheme:

The synthesis typically involves a nickel- or palladium-catalyzed cross-coupling reaction between the ditosylate (or ditriflate) and a phosphine source, such as diphenylphosphine.

Synthesis of Chiral Diamine Ligands

Similarly, the ditosylate can be converted to chiral diamines by reaction with an ammonia equivalent or primary amines, often under palladium catalysis (e.g., Buchwald-Hartwig amination). These chiral diamines are valuable ligands for a variety of asymmetric transformations.

Asymmetric Reactions Catalyzed by Derivatives of this compound

The true utility of this compound is realized through the catalytic activity of the ligands synthesized from it. Below are examples of asymmetric reactions where ligands derived from the BINOL scaffold demonstrate high efficacy. While the following data may not directly involve ligands synthesized from the ditosylate, they are representative of the types of reactions and the levels of enantioselectivity that can be achieved with ligands originating from the BINOL framework.

Table 1: Performance of BINOL-derived Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst/Ligand System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Oxidative Coupling of 2-Naphthols | Cu(I) / Chiral Ligand | 2-Naphthol derivative | (R)-BINOL derivative | up to 89 | up to 96 | [1] |

| Oxidative Homo-coupling | Fe(II) / Bisquinolyldiamine | 2-Naphthol derivative | (S)-BINOL derivative | up to 99 | up to 81 | [2] |

| Ring-Closing Ene Reaction | (R)-BINOL-Al Complex | Unsaturated aldehyde | Optically active cyclized alcohol | Good | Good | |

| Asymmetric Hydroboration | (R)-CF₃-BINOL-Al Complex | Heteroaryl ketone | Chiral alcohol | 97-99 | 97-99 | [3] |

Mechanistic Considerations

The stereochemical outcome of reactions employing catalysts derived from this compound is dictated by the well-defined chiral environment created by the binaphthyl backbone. The C₂-symmetry of the ligand ensures that the coordination of the substrate to the metal center occurs in a highly stereocontrolled manner.

The mechanism of chirality transfer often involves the formation of a rigid transition state where one face of the prochiral substrate is shielded by one of the naphthyl rings, forcing the incoming reagent to attack from the less hindered face. The specific nature of the coordinating groups at the 2 and 2' positions (e.g., phosphino, amino), introduced via the ditosylate intermediate, plays a critical role in the electronic and steric properties of the catalyst, thereby influencing its reactivity and selectivity.

Conclusion

This compound represents a pivotal, albeit often overlooked, intermediate in the field of asymmetric synthesis. While not typically employed as a direct catalyst, its role as a versatile precursor for a vast array of chiral ligands is indispensable. The ability to readily modify the BINOL scaffold via its ditosylate derivative provides chemists with the tools to design and synthesize tailored catalysts for a multitude of enantioselective transformations. For researchers and professionals in drug development and fine chemical synthesis, understanding the synthesis and reactivity of this compound is key to unlocking the full potential of the privileged BINOL scaffold in the pursuit of novel and efficient asymmetric catalytic systems.

References

The Cornerstone of Chirality: An In-depth Technical Guide to 1,1'-Bi-2-naphthyl ditosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1'-Bi-2-naphthyl ditosylate, a pivotal chiral building block in asymmetric synthesis. Derived from the axially chiral 1,1'-bi-2-naphthol (BINOL), this ditosylate serves as a versatile precursor for a wide range of chiral ligands and catalysts that are indispensable in the pharmaceutical and fine chemical industries. Its significance lies in the strategic placement of two tosylate groups, which act as excellent leaving groups, enabling the stereospecific introduction of various functionalities to the robust binaphthyl scaffold. This guide will delve into the synthesis, properties, and applications of this compound, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

From Racemate to Enantiopure Precursor: The Synthesis of BINOL

The journey to this compound begins with its precursor, 1,1'-bi-2-naphthol (BINOL). The synthesis of enantiomerically pure BINOL is a critical first step and is typically achieved through two main stages: the creation of racemic BINOL followed by chiral resolution.[1]

Racemic Synthesis of BINOL

Racemic BINOL is commonly synthesized via the oxidative coupling of 2-naphthol.[2] A widely used and scalable method employs iron(III) chloride as the oxidant.[3] The reaction mechanism is believed to involve the complexation of the ferric ion to the hydroxyl group of 2-naphthol, followed by a radical coupling of the naphthol rings.[4]

Chiral Resolution of Racemic BINOL

Several methods exist for the resolution of racemic BINOL to obtain the individual enantiomers.[4] One effective method involves the formation of diastereomeric inclusion complexes with a chiral resolving agent, such as N-benzylcinchonidinium chloride.[5] The differing solubilities of these diastereomeric complexes allow for their separation. For instance, the (S)-enantiomer's complex is soluble in acetonitrile, while the (R)-enantiomer's complex is not.[6] Enzymatic resolution, where an enzyme like cholesterol esterase selectively hydrolyzes a diester of one enantiomer, is another powerful technique.[7]

Activating the Scaffold: Synthesis of this compound

With enantiomerically pure BINOL in hand, the next crucial step is the introduction of the tosylate groups. This is achieved through a standard tosylation reaction using p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.[8][9] The pyridine not only acts as a base to neutralize the HCl byproduct but also as a nucleophilic catalyst, forming a highly reactive tosylpyridinium intermediate.[9] The alcohol (in this case, the hydroxyl groups of BINOL) then attacks this intermediate to form the desired tosylate.[10]

Experimental Protocol: Synthesis of (R)-1,1'-Bi-2-naphthyl ditosylate

This protocol is adapted from a similar procedure for the synthesis of the corresponding bis(trifluoromethanesulfonate).[3]

Materials:

-

(R)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-BINOL (1.0 equiv).

-

Add anhydrous dichloromethane (DCM) to dissolve the BINOL.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (3.0 equiv) to the stirred solution.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl) (2.5 equiv) in anhydrous DCM.

-

Add the TsCl solution dropwise to the BINOL solution at 0 °C over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain (R)-1,1'-Bi-2-naphthyl ditosylate as a solid.

Quantitative Data:

| Property | Value |

| Molecular Formula | C₃₄H₂₆O₆S₂ |

| Molecular Weight | 594.70 g/mol |

| Appearance | Solid |

| Purity (Typical) | >97% |

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

ATR-IR Spectroscopy: The ATR-IR spectrum of (R)-(-)-1,1'-Bi-2-naphthyl ditosylate is available and can be used for identification.[11] Key characteristic peaks would include those for the sulfonate group (S=O stretching) and the aromatic rings.

NMR Spectroscopy: While a specific spectrum for the ditosylate was not found, ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the naphthyl and tosyl groups. The ¹³C NMR would similarly display distinct signals for the different carbon atoms in the molecule. For comparison, the NMR data for the precursor 1,1'-binaphthyl is available.[12]

A Gateway to Chiral Ligands: Applications in Asymmetric Synthesis

This compound is primarily utilized as a versatile intermediate for the synthesis of other chiral ligands. The tosylate groups are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce a variety of functionalities at the 2 and 2' positions of the binaphthyl scaffold. This strategy is central to the synthesis of important classes of chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, which are widely used in asymmetric catalysis.[5][13]

A notable application is in the synthesis of 1,1'-binaphthyl-2,2'-diamine (BINAM), another crucial chiral building block. The ditosylate can be reacted with an amine source under palladium catalysis in a Buchwald-Hartwig amination reaction to afford BINAM.[3]

Caption: Synthetic pathway and applications of (R)-1,1'-Bi-2-naphthyl ditosylate.

Logical Workflow for Synthesis

The synthesis of enantiopure this compound follows a logical and well-established workflow in asymmetric synthesis.

Caption: Logical workflow for the synthesis of enantiopure this compound.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. While its direct application in catalysis may be limited, its role as a key intermediate in the synthesis of a vast array of privileged chiral ligands is undeniable. The ability to readily displace the tosylate groups with a wide range of nucleophiles provides a straightforward and reliable method for the construction of complex chiral architectures. This guide has provided the essential information for researchers to confidently synthesize and utilize this important chiral scaffold in their pursuit of novel and efficient asymmetric transformations. The detailed protocols, though adapted, are based on well-established chemical principles and provide a solid foundation for laboratory work. Further research into the direct applications and the development of more streamlined synthetic routes to its derivatives will undoubtedly continue to expand the utility of this remarkable chiral building block.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,1'-Bi-2-naphthol [chemeurope.com]

- 7. Advances in the Asymmetric Synthesis of BINOL Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. reddit.com [reddit.com]

- 10. orgosolver.com [orgosolver.com]

- 11. BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. 1,1'-BINAPHTHYL(604-53-5) 1H NMR [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

The Cornerstone of Chiral Ligand Synthesis: A Technical Guide to BINOL and its Electrophilic Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the synthesis of effective chiral ligands is paramount to achieving high enantioselectivity in chemical transformations. Among the privileged scaffolds available to chemists, the C₂-symmetric 1,1'-bi-2-naphthol (BINOL) has emerged as a cornerstone, offering a versatile and readily tunable platform for the development of a vast array of ligands. This technical guide provides an in-depth exploration of BINOL as a primary precursor for ligand synthesis, including its conversion to electrophilic derivatives such as 1,1'-Bi-2-naphthyl ditosylate, for the synthesis of specific ligand classes.

BINOL: The Preeminent Chiral Scaffold

1,1'-Bi-2-naphthol is an axially chiral organic compound that exists as two stable, non-interconverting enantiomers, (R)- and (S)-BINOL.[1] This axial chirality, arising from restricted rotation around the C1-C1' bond, is the foundation of its utility in asymmetric synthesis. The hydroxyl groups at the 2 and 2' positions provide convenient handles for derivatization, allowing for the synthesis of a diverse range of ligands with tailored steric and electronic properties.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of BINOL is essential for its effective use in synthesis.

| Property | (R)-BINOL | (S)-BINOL | Racemic BINOL |

| Molecular Formula | C₂₀H₁₄O₂ | C₂₀H₁₄O₂ | C₂₀H₁₄O₂ |

| Molar Mass | 286.32 g/mol | 286.32 g/mol | 286.32 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White to off-white crystalline powder |

| Melting Point | 208-211 °C | 208-211 °C | 215-218 °C |

| Specific Rotation ([α]D) | +34.0° (c=1, THF) | -34.0° (c=1, THF) | 0° |

| Solubility | Soluble in THF, acetone, dichloromethane; sparingly soluble in methanol; insoluble in water. | Soluble in THF, acetone, dichloromethane; sparingly soluble in methanol; insoluble in water. | Soluble in THF, acetone, dichloromethane; sparingly soluble in methanol; insoluble in water. |

Ligand Synthesis from BINOL: A Divergent Approach

The true power of BINOL lies in its versatility as a starting material. The hydroxyl groups can be readily modified to generate a wide spectrum of ligands, including phosphines, phosphites, phosphoramidites, and crown ethers. The general workflow for ligand synthesis from BINOL often involves a divergent approach, where enantiomerically pure BINOL is the common starting point.

Caption: Divergent synthesis of various ligand classes from a common BINOL precursor.

The Role of this compound and Other Electrophilic Derivatives

While BINOL itself is the nucleophilic component in many derivatization reactions, its conversion to an electrophilic species is crucial for the synthesis of certain classes of ligands, most notably phosphines like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This is where derivatives such as this compound and the more commonly used 1,1'-Bi-2-naphthyl ditriflate come into play.

The hydroxyl groups of BINOL are converted into good leaving groups (tosylate or triflate), rendering the 2 and 2' positions susceptible to nucleophilic attack by phosphide anions.

Caption: Synthetic pathway from BINOL to phosphine ligands via an electrophilic ditosylate/ditriflate intermediate.

Comparative Data: BINOL-Derived Ligands in Asymmetric Catalysis

The efficacy of ligands derived from BINOL is demonstrated by the high enantioselectivities achieved in various catalytic reactions.

| Reaction | Ligand | Catalyst | Substrate | Product ee (%) |

| Asymmetric Hydrogenation | (R)-BINAP | [RuCl((R)-BINAP)(p-cymene)]Cl | Methyl acetoacetate | >99 |

| Asymmetric Aldol Reaction | (S)-BINOL | Ti(O-i-Pr)₄ | Benzaldehyde + Silyl enol ether | up to 98 |

| Diels-Alder Reaction | (R)-BINOL | AlCl₃ | Cyclopentadiene + Methacrolein | up to 99 |

| Michael Addition | (R)-BINOL-derived phosphoramidite | Cu(OTf)₂ | Indole + Nitroalkene | up to 99 |

Experimental Protocols

Synthesis of (R)-1,1'-Bi-2-naphthyl ditriflate from (R)-BINOL

This protocol details the conversion of the BINOL hydroxyl groups into triflate leaving groups, a key step for the synthesis of ligands like BINAP.

Materials:

-

(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Pyridine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Hexane

-

Silica gel

Procedure:

-

To an oven-dried, 100-mL, single-necked flask equipped with a magnetic stirring bar, add (R)-BINOL (8.5 g, 30 mmol).

-

Add anhydrous CH₂Cl₂ (60 mL) followed by anhydrous pyridine (7.2 mL, 90 mmol) under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add triflic anhydride (11.8 mL, 70 mmol) dropwise via syringe, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 16-18 hours).

-

Add hexane (60 mL) to the reaction mixture.

-

Filter the mixture through a pad of silica gel (50 g).

-

Wash the silica gel pad with a 1:1 mixture of hexane and CH₂Cl₂ (200 mL).

-

Concentrate the filtrate under reduced pressure to yield (R)-1,1'-Bi-2-naphthyl ditriflate as a white solid.

Synthesis of (R)-BINAP from (R)-1,1'-Bi-2-naphthyl ditriflate

This protocol describes the nucleophilic substitution of the triflate groups with diphenylphosphine to form the widely used BINAP ligand.[2]

Materials:

-

(R)-1,1'-Bi-2-naphthyl ditriflate

-

[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

-

Anhydrous Dimethylformamide (DMF)

-

Diphenylphosphine (Ph₂PH)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Methanol

Procedure:

-

To an oven-dried, 250-mL, single-necked flask, add NiCl₂(dppe) (1.1 g, 2 mmol).

-

Purge the flask with nitrogen and add anhydrous DMF (40 mL) via syringe.

-

Add diphenylphosphine (2.0 mL, 12 mmol) at room temperature. The solution will turn dark red.

-

Heat the solution to 100 °C for 30 minutes.

-

Prepare a solution of (R)-1,1'-Bi-2-naphthyl ditriflate (11.0 g, 20 mmol) and DABCO (9.0 g, 80 mmol) in anhydrous DMF (60 mL).

-

Add the ditriflate solution to the hot catalyst solution.

-

Add three additional portions of diphenylphosphine (3 x 2.0 mL) at 1-hour intervals.

-

Maintain the reaction at 100 °C for 2-3 days until the ditriflate is consumed (monitored by TLC or HPLC).

-

Cool the dark brown solution to -15 to -20 °C and stir for 2 hours.

-

Filter the resulting precipitate and wash with cold methanol (2 x 20 mL).

-

Dry the solid under vacuum to yield (R)-BINAP as a white to off-white crystalline solid (yield ~77%).[2]

Conclusion

BINOL stands as a preeminent chiral scaffold in the field of asymmetric catalysis, not as a direct competitor to its derivatives like this compound, but as the foundational starting material from which they are synthesized. The strategic conversion of BINOL's nucleophilic hydroxyl groups into electrophilic leaving groups, such as tosylates or triflates, is a key strategy that unlocks the synthesis of important ligand classes, particularly phosphines. For researchers and professionals in drug development and fine chemical synthesis, a deep understanding of BINOL's chemistry and its derivatization pathways is essential for the rational design and synthesis of effective chiral ligands to drive stereoselective transformations.

References

The Dawn of Axial Chirality: A Technical Guide to the Discovery and History of Binaphthyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric synthesis, a cornerstone of modern drug discovery and fine chemical production, owes a significant debt to the development of binaphthyl derivatives. These molecules, characterized by a unique form of chirality known as atropisomerism, have provided the scaffold for some of the most powerful and versatile chiral ligands and catalysts ever created. This technical guide delves into the core of this molecular class, tracing its history from the initial conceptualization of axial chirality to the development of workhorse ligands like BINOL and BINAP, and their transformative impact on stereoselective chemistry. We will explore the pivotal experiments, present key quantitative data, and provide detailed experimental protocols that marked significant milestones in the journey of binaphthyl derivatives.

The Concept of Atropisomerism: A New Form of Chirality

The story of binaphthyl derivatives begins not with the molecules themselves, but with the theoretical framework that describes their unique stereochemistry. Atropisomerism, a term coined by the German biochemist Richard Kuhn in 1933, describes stereoisomers that arise from hindered rotation around a single bond. Unlike point chirality, which centers on a stereogenic atom, atropisomerism is a manifestation of axial chirality.

The first experimental detection of this phenomenon predates its formal naming. In 1922, George Christie and James Kenner successfully resolved a tetra-substituted biphenyl, 6,6'-dinitro-2,2'-diphenic acid, into its enantiomers. This seminal work demonstrated that steric hindrance between bulky ortho-substituents could create a rotational barrier high enough to allow for the isolation of stable, non-interconverting rotational isomers, or rotamers. This concept of "frozen" rotation is the fundamental principle underpinning the chirality of binaphthyl derivatives.

BINOL: The Progenitor of a Chiral Ligand Dynasty

1,1′-Bi-2-naphthol (BINOL) is arguably the most fundamental and widely utilized binaphthyl derivative. Its C2-symmetric, axially chiral structure has made it an invaluable precursor for a vast array of chiral ligands and catalysts.

Racemic Synthesis of BINOL

The initial synthesis of BINOL was not focused on its chirality but on the creation of the binaphthyl backbone. The most common and straightforward method for preparing racemic BINOL is the oxidative coupling of 2-naphthol. This reaction is typically mediated by an oxidant, with iron(III) chloride (FeCl₃) being a classic and effective choice. The mechanism involves the complexation of the iron(III) ion to the hydroxyl group of 2-naphthol, followed by a radical coupling of the naphthol rings.

Experimental Protocol: Racemic Synthesis of BINOL using Iron(III) Chloride

-

Materials: 2-naphthol, Iron(III) chloride (anhydrous), Methanol, Hydrochloric acid (dilute), Water.

-

Procedure:

-

Dissolve 2-naphthol in methanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of anhydrous iron(III) chloride in methanol.

-

Slowly add the iron(III) chloride solution dropwise to the 2-naphthol solution with constant stirring. The reaction is exothermic and the color of the solution will darken.

-

After the addition is complete, reflux the reaction mixture for a specified time (e.g., 45 minutes).

-

Cool the reaction mixture to room temperature and then acidify with dilute hydrochloric acid.

-

Add water to precipitate the crude BINOL.

-

Collect the precipitate by filtration, wash with water to remove any remaining iron salts, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like toluene.

-

The Challenge of Resolution: Isolating the Enantiomers of BINOL

While the synthesis of racemic BINOL is relatively simple, the separation of its enantiomers posed a significant challenge. The development of efficient resolution methods was a critical step in unlocking the potential of BINOL in asymmetric synthesis. Several techniques have been successfully employed:

-

Inclusion Crystallization with Chiral Amines: This is one of the most practical and widely used methods. It involves the formation of diastereomeric inclusion complexes with a chiral resolving agent. The alkaloid N-benzylcinchonidinium chloride is a particularly effective resolving agent for BINOL. One of the diastereomeric complexes is typically less soluble and crystallizes out, allowing for the separation of the enantiomers.

-

Enzymatic Resolution: This method leverages the high enantioselectivity of enzymes. A racemic mixture of a BINOL diester is subjected to hydrolysis by an enzyme such as cholesterol esterase. The enzyme selectively hydrolyzes one enantiomer of the diester, leaving the other enantiomer unreacted. The resulting diol and unreacted diester can then be separated.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for separating the enantiomers of BINOL.

Experimental Protocol: Resolution of Racemic BINOL via Inclusion Crystallization

-

Materials: Racemic BINOL, N-benzylcinchonidinium chloride, Methanol, Ethyl acetate, Hydrochloric acid (dilute).

-

Procedure:

-

Prepare a solution of racemic BINOL and N-benzylcinchonidinium chloride (in a 1:1 molar ratio) in hot methanol.

-

Allow the solution to cool slowly to room temperature. The complex of one BINOL enantiomer with the resolving agent will precipitate.

-

Collect the precipitate by filtration and wash with cold methanol. This solid contains one of the BINOL enantiomers.

-

The mother liquor, now enriched in the other BINOL enantiomer, is concentrated under reduced pressure.

-

To isolate the free BINOL enantiomers, the solid precipitate and the residue from the mother liquor are separately dissolved in ethyl acetate and washed with dilute aqueous hydrochloric acid to remove the N-benzylcinchonidinium chloride.

-

The organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the respective enantiomerically enriched BINOL.

-

The enantiomeric excess (ee) of each fraction is determined by chiral HPLC analysis.

-

The Advent of Asymmetric Synthesis of BINOL

Moving beyond resolution, the direct asymmetric synthesis of BINOL from 2-naphthol represents a more elegant and atom-economical approach. This is typically achieved through an enantioselective oxidative coupling reaction using a metal catalyst complexed with a chiral ligand. Copper(II) complexes with chiral diamine or amino alcohol ligands have proven to be particularly effective for this transformation.

Table 1: Asymmetric Oxidative Coupling of 2-Naphthol for the Synthesis of (S)-BINOL

| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | CuBr / Chiral Spirocyclic Pyrrolidine Oxazoline Ligand | Toluene | RT | 24 | 87 | 99 |

| 2 | VO(acac)₂ / Chiral Ligand | Dichloromethane | RT | 24 | >90 | modest |

| 3 | Fe(III) / Chiral Ligand | Various | Various | Various | good | moderate |

Data compiled from representative literature.

BINAP: The Game-Changer in Asymmetric Catalysis

The synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) by Ryoji Noyori and his collaborators in 1980 marked a watershed moment in asymmetric catalysis. This C2-symmetric, atropisomeric bisphosphine ligand, derived from BINOL, demonstrated remarkable efficiency and enantioselectivity in a wide range of metal-catalyzed reactions, most notably asymmetric hydrogenation. The work on BINAP-metal catalysts earned Noyori a share of the 2001 Nobel Prize in Chemistry.

Synthesis of BINAP from BINOL

The synthesis of BINAP begins with enantiomerically pure BINOL. A common and effective route involves the conversion of the hydroxyl groups of BINOL into triflate (trifluoromethanesulfonyl) groups, followed by a nickel-catalyzed cross-coupling reaction with diphenylphosphine.

Experimental Protocol: Synthesis of (R)-BINAP from (R)-BINOL

-

Part A: Synthesis of (R)-1,1'-bi-2-naphthyl-2,2'-ditriflate

-

Materials: (R)-BINOL, Pyridine, Trifluoromethanesulfonic anhydride (Tf₂O), Dichloromethane.

-

Procedure:

-

Dissolve (R)-BINOL in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add pyridine.

-

Slowly add trifluoromethanesulfonic anhydride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain the ditriflate.

-

-

-

Part B: Nickel-Catalyzed Phosphinylation to (R)-BINAP

-

Materials: (R)-1,1'-bi-2-naphthyl-2,2'-ditriflate, Diphenylphosphine, [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)), 1,4-Diazabicyclo[2.2.2]octane (DABCO), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve NiCl₂(dppe) and diphenylphosphine in anhydrous DMF.

-

Heat the solution to 100 °C for 30 minutes.

-

In a separate flask, dissolve the (R)-ditriflate and DABCO in anhydrous DMF.

-

Add the solution of the ditriflate and DABCO to the hot catalyst solution.

-

Continue heating at 100 °C until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and precipitate the product by adding methanol.

-

Collect the solid by filtration, wash with methanol, and dry under vacuum to yield (R)-BINAP.

-

-

The Impact of BINAP in Asymmetric Hydrogenation

The true power of BINAP was unleashed when it was complexed with transition metals like rhodium and ruthenium to form highly active and enantioselective hydrogenation catalysts. These catalysts have found widespread application in the synthesis of chiral pharmaceuticals, agrochemicals, and fragrances. A landmark industrial application is the synthesis of (-)-menthol by Takasago International Corporation, which utilizes a rhodium-BINAP catalyzed asymmetric isomerization of an allylic amine.

Table 2: Representative Applications of BINAP-Metal Catalysts in Asymmetric Hydrogenation

| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | [Rh((R)-BINAP)(COD)]BF₄ | Ethanol | 1 | 25 | >99 | 99 (R) |

| Naproxen precursor | --INVALID-LINK--n | Methanol | 100 | 50 | 97 | 97 (S) |

| β-Keto ester | RuBr₂((R)-BINAP) | Methanol | 100 | 25 | >99 | 99 (R) |

Data compiled from seminal publications in the field.

Visualizing the Synthesis and Logic

To better illustrate the workflows and relationships discussed, the following diagrams have been generated using the DOT language.

Experimental Workflow for BINOL Synthesis and Resolution

Caption: Workflow for Racemic BINOL Synthesis and Resolution.

Synthetic Pathway from BINOL to BINAP

Caption: Synthetic Pathway from Enantiopure BINOL to BINAP.

Logical Relationship in Asymmetric Catalysis

Caption: Core Principle of BINAP-Mediated Asymmetric Catalysis.

Conclusion and Future Outlook

The discovery and development of binaphthyl derivatives represent a triumph of fundamental stereochemical principles translated into practical and powerful tools for chemical synthesis. From the initial recognition of atropisomerism to the design of highly efficient chiral ligands like BINOL and BINAP, this class of molecules has fundamentally changed the way chemists approach the synthesis of enantiomerically pure compounds. The detailed experimental protocols and quantitative data presented herein serve as a testament to the rigorous scientific inquiry that has propelled this field forward. As the demand for enantiopure pharmaceuticals and complex materials continues to grow, the legacy of binaphthyl derivatives will undoubtedly inspire the development of new generations of chiral catalysts with even greater efficiency, selectivity, and scope. The principles of axial chirality, so elegantly embodied by the binaphthyl scaffold, will continue to be a guiding light in the ongoing quest for mastering the three-dimensional world of molecules.

Spectroscopic and Synthetic Profile of 1,1'-Bi-2-naphthyl ditosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 1,1'-Bi-2-naphthyl ditosylate, a derivative of the versatile chiral ligand 1,1'-Bi-2-naphthol (BINOL). This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who may utilize this compound or its analogs.

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively available in public databases. However, data for the parent compound, 1,1'-Bi-2-naphthol (BINOL), is well-documented and provides a crucial reference for the characterization of its derivatives.

Spectroscopic Data for this compound

An Attenuated Total Reflectance Infrared (ATR-IR) spectrum for (R)-(-)-1,1'-Bi-2-naphthyl ditosylate is available through SpectraBase.[1] Access to the full spectrum may require a subscription. Key molecular details are provided in Table 1.

Table 1: Molecular Information for this compound [1]

| Property | Value |

| Molecular Formula | C₃₄H₂₆O₆S₂ |

| Molecular Weight | 594.7 g/mol |

| Exact Mass | 594.117081 g/mol |

Spectroscopic Reference Data: 1,1'-Bi-2-naphthol (BINOL)

The spectroscopic data for the precursor, 1,1'-Bi-2-naphthol (BINOL), is well-established and presented here for comparative purposes.

Table 2: ¹H NMR Spectroscopic Data for 1,1'-Bi-2-naphthol [2]

| Assignment | Chemical Shift (ppm) |

| A | 9.22 |

| B | 7.853 |

| C | 7.839 |

| D | 7.340 |

| E | 7.218 |

| F | 7.152 |

| G | 6.960 |

Table 3: Infrared (IR) Spectroscopic Data for 1,1'-Bi-2-naphthol

| Spectral Feature | Wavenumber (cm⁻¹) |

| O-H Stretch | 3476, 3398 |

| Aromatic C=C Stretch | 1619, 1593 |

| C-O Stretch | 1275 |

| C-H Bending | 897, 822, 749, 704 |

Table 4: Mass Spectrometry Data for 1,1'-Bi-2-naphthol

| Ion | m/z |

| [M]⁺ | 286.32 |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is based on standard organic synthesis methodologies for the tosylation of hydroxyl groups.

Synthesis of this compound from 1,1'-Bi-2-naphthol

This procedure details the tosylation of 1,1'-Bi-2-naphthol using p-toluenesulfonyl chloride in the presence of a base.

Materials:

-

1,1'-Bi-2-naphthol (BINOL)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1'-Bi-2-naphthol (1 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine or triethylamine (2.2-3.0 equivalents) to the solution and stir.

-

Addition of Tosylating Agent: Cool the mixture to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for spectroscopic characterization.

References

The Stereochemistry of 1,1'-Bi-2-naphthyl ditosylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of 1,1'-Bi-2-naphthyl ditosylate, a chiral molecule of significant interest in asymmetric synthesis and catalysis. The unique stereochemistry of this compound arises from atropisomerism, a form of axial chirality stemming from hindered rotation around the C1-C1' single bond connecting the two naphthalene rings. This guide will delve into the synthesis of its precursor, 1,1'-bi-2-naphthol (BINOL), the process of tosylation, and the key stereochemical features that define its utility.

The Foundation of Chirality: Atropisomerism in the BINOL Core

The stereochemistry of this compound is fundamentally derived from its parent molecule, BINOL. In BINOL, the steric hindrance between the hydrogen atoms at the 8 and 8' positions of the naphthyl rings restricts free rotation around the C-C single bond. This restricted rotation gives rise to two stable, non-superimposable mirror-image conformers, known as atropisomers. These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the chiral axis.

The high rotational barrier ensures that the enantiomers of BINOL and its derivatives, including the ditosylate, are configurationally stable and do not racemize under normal conditions. This stability is crucial for their application as chiral ligands and catalysts, where a single, well-defined stereoisomer is required to induce enantioselectivity in chemical reactions.

Synthesis and Resolution of the Precursor: 1,1'-Bi-2-naphthol (BINOL)

The preparation of enantiomerically pure this compound begins with the synthesis and resolution of BINOL.

Racemic Synthesis of BINOL

A common method for the synthesis of racemic BINOL is the oxidative coupling of 2-naphthol. This reaction is often carried out using an iron(III) chloride (FeCl₃) oxidant in an aqueous medium. The proposed mechanism involves the formation of a 2-naphthol radical, which then dimerizes to form the C-C bond between the two naphthyl units.

Chiral Resolution of Racemic BINOL

Several methods have been developed for the resolution of racemic BINOL to obtain the individual enantiomers. A widely used and effective method involves the formation of diastereomeric complexes with a chiral resolving agent, such as N-benzylcinchonidinium chloride. The differential solubility of these diastereomeric complexes allows for their separation by crystallization. For instance, the complex of (R)-BINOL with N-benzylcinchonidinium chloride is often less soluble and crystallizes out, leaving the (S)-BINOL enriched in the mother liquor. The pure enantiomer is then recovered by breaking the diastereomeric complex, typically by treatment with an acid.

Synthesis of this compound

The conversion of enantiomerically pure BINOL to its corresponding ditosylate is achieved through a standard tosylation reaction. This involves treating BINOL with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

General Experimental Protocol for Tosylation of BINOL

The following is a general procedure for the tosylation of an alcohol, which can be adapted for BINOL.

Materials:

-

Enantiomerically pure (R)- or (S)-BINOL

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the enantiomerically pure BINOL in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., triethylamine or pyridine) to the solution, followed by a catalytic amount of DMAP if desired.

-

To this stirred solution, add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-